molecular formula C14H21N3O B7627420 [6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone

[6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone

Katalognummer: B7627420
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: KTDQSHJXGVNLAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone, also known as JNJ-42165279, is a novel and selective inhibitor of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in regulating the release of various neurotransmitters such as histamine, dopamine, and acetylcholine. Due to its potential therapeutic applications, JNJ-42165279 has gained significant attention from the scientific community.

Wirkmechanismus

[6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone selectively binds to the histamine H3 receptor and inhibits its activity, leading to an increase in the release of various neurotransmitters such as histamine, dopamine, and acetylcholine. This increase in neurotransmitter release is believed to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive performance in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, this compound has been shown to increase wakefulness and reduce sleep in animal models, suggesting its potential applications in the treatment of sleep disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of [6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone is its selectivity for the histamine H3 receptor, which reduces the likelihood of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.

Zukünftige Richtungen

Future research on [6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone could focus on its potential therapeutic applications in other neurological and psychiatric disorders such as depression, anxiety, and addiction. In addition, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic effects while minimizing any potential side effects. Finally, the development of more soluble formulations of this compound could improve its utility in laboratory experiments and clinical applications.

Synthesemethoden

The synthesis of [6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone involves the reaction of 6-bromo-2-methylpyridin-3-amine with 3-ethylpyrrolidine-1-carboxylic acid tert-butyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl ester protecting group, followed by reaction with 2,2,2-trifluoroacetyl chloride in the presence of triethylamine to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

[6-(Aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The histamine H3 receptor is involved in the regulation of cognitive functions such as learning and memory, and the selective inhibition of this receptor by this compound has been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia.

Eigenschaften

IUPAC Name

[6-(aminomethyl)-2-methylpyridin-3-yl]-(3-ethylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-11-6-7-17(9-11)14(18)13-5-4-12(8-15)16-10(13)2/h4-5,11H,3,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQSHJXGVNLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C(=O)C2=C(N=C(C=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.